3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid
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Overview
Description
3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid is a heterocyclic compound that features a benzothiophene moiety fused to a methoxybenzoic acid structure
Preparation Methods
The synthesis of 3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid typically involves the following steps:
Coupling Reactions: The benzothiophene moiety can be introduced through coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of benzothiophene reacts with a halogenated precursor.
Electrophilic Cyclization: This step involves the cyclization of intermediates to form the benzothiophene ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene ring, using reagents like halogens or nitro groups under acidic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: The compound is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the methoxy and carboxylic acid groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-[Benzo(B)thiophen-2-YL]-5-methoxybenzoic acid include:
3-[Benzo(B)thiophen-2-YL]-benzoic acid: Lacks the methoxy group, which may affect its electronic properties and biological activity.
5-Methoxy-2-phenylbenzoic acid: Lacks the benzothiophene moiety, which may reduce its potential as an organic semiconductor.
2-(Thiophen-2-yl)benzoic acid: Lacks the methoxy group and has a different substitution pattern on the benzothiophene ring.
The uniqueness of this compound lies in its combination of the benzothiophene moiety with a methoxybenzoic acid structure, which imparts distinct electronic and biological properties.
Properties
IUPAC Name |
3-(1-benzothiophen-2-yl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3S/c1-19-13-7-11(6-12(8-13)16(17)18)15-9-10-4-2-3-5-14(10)20-15/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFWJKCJVPBYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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